molecular formula C13H8F3NO3 B6392127 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% CAS No. 1261496-88-1

6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95%

Cat. No. B6392127
CAS RN: 1261496-88-1
M. Wt: 283.20 g/mol
InChI Key: CZAIZVNXZFQEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% (6-HTFNA95) is a synthetic compound that is widely used in scientific research and laboratory experiments. It is a derivative of nicotinic acid and has been found to be a useful tool in the study of various biochemical and physiological processes. 6-HTFNA95 has been used in a variety of research applications, including the study of enzyme activities, protein-protein interactions, and signal transduction pathways. In addition, it has been used to study the effects of ligands on receptor binding and to identify potential drug targets.

Scientific Research Applications

6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of research applications, including the study of enzyme activities, protein-protein interactions, and signal transduction pathways. In addition, it has been used to study the effects of ligands on receptor binding and to identify potential drug targets. It has also been used to study the effects of drugs on biochemical pathways, and to identify potential new drug targets.

Mechanism of Action

6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor, activating the receptor and triggering a cascade of biochemical reactions. This activation leads to the release of neurotransmitters, which then induce physiological responses.
Biochemical and Physiological Effects
6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been found to modulate various biochemical and physiological processes. It has been shown to stimulate the release of neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness and improved mood. It has also been found to increase the activity of certain enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters. In addition, 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a synthetic compound, so it is easy to obtain in large quantities and has a high purity level. In addition, it is relatively stable and has a long shelf-life. However, it is important to note that 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% is not a drug and should not be used as such. It is intended only for use in research applications, and should not be used in any clinical setting.

Future Directions

There are several potential future directions for the use of 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% in research. For example, it could be used to study the effects of drugs on biochemical pathways, and to identify potential new drug targets. In addition, it could be used to study the effects of ligands on receptor binding and to identify potential drug targets. Finally, it could be used to study the effects of various environmental factors on biochemical and physiological processes.

Synthesis Methods

6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid via a multi-step process. The first step involves the conversion of nicotinic acid to 6-hydroxy-5-methylnicotinic acid, which is then reacted with 2-trifluoromethylphenyl bromide to yield 6-Hydroxy-5-(2-trifluoromethylphenyl)nicotinic acid, 95%. The final product is purified by recrystallization to obtain a 95% purity.

properties

IUPAC Name

6-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-8(10)9-5-7(12(19)20)6-17-11(9)18/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAIZVNXZFQEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687967
Record name 6-Oxo-5-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261496-88-1
Record name 6-Oxo-5-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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